Cas no 5227-51-0 (1-Methylazepane-2-carboxylic acid)
1-Methylazepane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Methylazepane-2-carboxylic acid
- 1-Methyl-azepane-2-carboxylic acid
- 1-methylazepane-2-carboxylic acid(SALTDATA: HCl)
- DTXSID70401646
- A25592
- 1-METHYLAZEPANE-2-CARBOXYLICACID
- SCHEMBL3290708
- DB-071509
- CS-0363890
- AKOS006281429
- 5227-51-0
-
- MDL: MFCD00457602
- Inchi: 1S/C8H15NO2/c1-9-6-4-2-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
- InChI Key: ZIXXDILCCSWEGB-UHFFFAOYSA-N
- SMILES: OC(C1CCCCCN1C)=O
Computed Properties
- Exact Mass: 157.11000
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- PSA: 40.54000
- LogP: 0.88330
1-Methylazepane-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Methylazepane-2-carboxylic acid Pricemore >>
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1-Methylazepane-2-carboxylic acid Suppliers
1-Methylazepane-2-carboxylic acid Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 1-Methylazepane-2-carboxylic acid
Introduction to 1-Methylazepane-2-carboxylic Acid (CAS No. 5227-51-0)
1-Methylazepane-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 5227-51-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic carboxylic acid derivative has garnered attention due to its structural properties and potential applications in medicinal chemistry. The compound belongs to the azepane family, characterized by a seven-membered ring containing two nitrogen atoms, which imparts unique electronic and steric characteristics. The presence of a methyl group at the 1-position and a carboxylic acid functionality at the 2-position further diversifies its chemical behavior, making it a valuable scaffold for drug discovery.
The structure of 1-methylazepane-2-carboxylic acid is pivotal in understanding its reactivity and biological activity. The nitrogen atoms in the azepane ring can engage in hydrogen bonding, both as donors and acceptors, which is crucial for interactions with biological targets. Additionally, the carboxylic acid group serves as a versatile functional handle, enabling further derivatization through esterification, amidation, or other transformations. These features make it an attractive building block for synthesizing more complex molecules with tailored properties.
In recent years, 1-methylazepane-2-carboxylic acid has been explored in various research contexts, particularly in the development of novel therapeutic agents. Its seven-membered aromatic-like structure suggests potential applications in central nervous system (CNS) disorders due to its ability to penetrate the blood-brain barrier. Preliminary studies have indicated that derivatives of this compound may exhibit properties relevant to neuroprotection and modulation of neurotransmitter systems.
One of the most compelling aspects of 1-methylazepane-2-carboxylic acid is its role as a precursor in the synthesis of biologically active molecules. Researchers have leveraged its framework to develop compounds with potential utility in treating conditions such as inflammation, pain, and neurodegenerative diseases. For instance, modifications at the carboxylic acid moiety can yield derivatives with enhanced solubility or targeted receptor binding affinity. Similarly, functionalization of the methyl group can introduce additional pharmacophores that modulate specific biological pathways.
The synthesis of 1-methylazepane-2-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing waste and improving yields. These developments are essential for scaling up production for both research and commercial applications.
Recent advancements in computational chemistry have also shed light on the potential of 1-methylazepane-2-carboxylic acid as a drug candidate. Molecular modeling studies have predicted favorable interactions between this compound and various biological targets, including enzymes and receptors implicated in disease mechanisms. These virtual screening approaches have accelerated the identification of promising lead compounds for further optimization.
In addition to its pharmaceutical applications, 1-methylazepane-2-carboxylic acid has shown promise in materials science. Its rigid heterocyclic core can be incorporated into polymers or ligands used in catalysis, enhancing material properties such as thermal stability or electronic conductivity. Such applications highlight the versatility of this compound beyond traditional medicinal chemistry contexts.
The pharmacokinetic profile of 1-methylazepane-2-carboxylic acid and its derivatives is another area of active investigation. Studies suggest that modifications to the molecule can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. Optimizing these parameters is critical for developing drugs that are both effective and safe for clinical use.
Regulatory considerations also play a crucial role in the development and commercialization of compounds derived from 1-methylazepane-2-carboxylic acid. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures that these substances meet stringent safety and efficacy standards before reaching patients.
Looking ahead, the future prospects for 1-methylazepane-2-carboxylic acid appear promising, driven by ongoing research efforts aimed at uncovering new therapeutic applications and refining synthetic methodologies. Collaborative initiatives between academia and industry are likely to yield innovative derivatives with enhanced efficacy and reduced side effects.
In conclusion,1-Methylazepane-2-carboxylic acid (CAS No. 5227-51-0) represents a versatile compound with significant potential across multiple domains of chemistry and medicine. Its unique structural features make it an invaluable scaffold for drug discovery, while advancements in synthetic chemistry continue to expand its utility. As research progresses,1-methylazepane-2-carboxylic acid will undoubtedly remain at the forefront of molecular innovation.
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